![molecular formula C7H8FNO B1411947 5-Ethoxy-2-fluoropyridine CAS No. 1443679-87-5](/img/structure/B1411947.png)
5-Ethoxy-2-fluoropyridine
Overview
Description
5-Ethoxy-2-fluoropyridine is a chemical compound with the molecular formula C7H8FNO and a molecular weight of 141.15 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 5-Ethoxy-2-fluoropyridine and similar compounds often involves the Suzuki–Miyaura coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular structure of 5-Ethoxy-2-fluoropyridine is represented by the InChI code1S/C7H8FNO/c1-2-10-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3
. This indicates that the molecule consists of a pyridine ring with a fluorine atom and an ethoxy group attached to it. Chemical Reactions Analysis
5-Ethoxy-2-fluoropyridine can participate in various chemical reactions. For instance, it can be involved in the Suzuki–Miyaura coupling, where it can act as an organoboron reagent . The reaction involves the coupling of two chemically differentiated fragments with a metal catalyst .Physical And Chemical Properties Analysis
5-Ethoxy-2-fluoropyridine is a liquid at room temperature . The compound is stored at a temperature between 2-8°C .Scientific Research Applications
Pharmaceutical Synthesis
5-Ethoxy-2-fluoropyridine: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its electron-withdrawing fluorine atom can significantly influence the biological activity of the resulting molecules. This compound is used to introduce fluorine into lead structures, enhancing the physical and biological properties of pharmaceuticals .
Agricultural Chemical Development
In agrochemistry, the introduction of fluorine atoms into lead structures is a common modification to improve physical, biological, and environmental properties5-Ethoxy-2-fluoropyridine serves as a precursor for the synthesis of fluorine-containing aromatic compounds, which are widely used as active ingredients in agricultural products .
Imaging Agents for Medical Diagnostics
Fluorinated pyridines, including derivatives of 5-Ethoxy-2-fluoropyridine , are of interest as potential imaging agents. They can be labeled with radioactive isotopes like F-18 to create compounds used in positron emission tomography (PET) scans, aiding in the diagnosis and management of diseases .
Radiobiology
In radiobiology, 5-Ethoxy-2-fluoropyridine derivatives labeled with F-18 are used to study the effects of radiation on living organisms. These studies are crucial for developing safer and more effective radiotherapy treatments for cancer .
Safety And Hazards
The safety information for 5-Ethoxy-2-fluoropyridine includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
Future Directions
The future directions for the use of 5-Ethoxy-2-fluoropyridine and similar compounds could involve their application in the synthesis of fluorinated pyridines . These compounds have interesting physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring . They have potential applications in various fields, including medicine and agriculture .
properties
IUPAC Name |
5-ethoxy-2-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-2-10-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWJZNSFHPWRGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethoxy-2-fluoropyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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